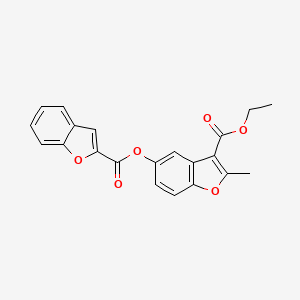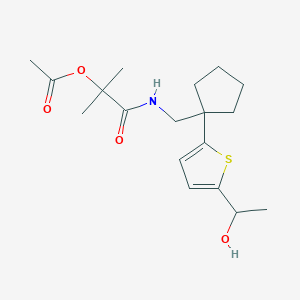
N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the dimethylaminoethyl group and the indole ring, are common in medicinal chemistry and are often associated with a range of biological activities.
Synthesis Analysis
The synthesis of compounds with similar structural features, such as the dimethylaminoethyl group, has been reported. For instance, paper describes the synthesis of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with various substituents. These compounds were synthesized using diazonium salts prepared from aminoazonafides as key intermediates. This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the synthetic route to incorporate the specific indole and morpholino groups.
Molecular Structure Analysis
The molecular structure of the compound includes an indole moiety, which is a common scaffold in many biologically active molecules. The indole ring system is known for its presence in natural products and pharmaceuticals. The dimethylaminoethyl side chain is a functional group that can impart certain pharmacokinetic properties to the molecule, such as increased solubility or membrane permeability.
Chemical Reactions Analysis
Although the specific chemical reactions of N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide are not detailed in the provided papers, compounds with similar functional groups have been studied. For example, the dimethylaminoethyl group in paper is part of a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides that were synthesized and evaluated for antiallergy activity. This suggests that the dimethylaminoethyl group can participate in reactions that are relevant to the pharmacological activity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can be inferred from its structural components. The presence of the dimethylaminoethyl group may contribute to the basicity and solubility of the compound. The indole ring could affect the molecule's ability to interact with biological targets, such as enzymes or receptors, due to its planar structure and potential for pi-stacking interactions. The morpholino group is a common bioisostere for esters or amides and can influence the compound's resistance to metabolic degradation.
Aplicaciones Científicas De Investigación
Antifungal Applications
N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown potential as antifungal agents. Research by Bardiot et al. (2015) discovered that these derivatives exhibit fungicidal properties against Candida and Aspergillus species, with significant in vitro and in vivo antifungal activity against a variety of fungi, including molds and dermatophytes (Bardiot et al., 2015).
Synthesis and Chemical Transformation
Albreht et al. (2009) explored the synthesis of these compounds, focusing on the transformation of specific derivatives with aromatic amines and monosubstituted hydrazines. This research is significant in understanding the chemical versatility and potential applications of these compounds in various fields (Albreht et al., 2009).
Pharmaceutical and Medical Research
In the realm of pharmaceuticals and medical research, compounds like N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have been investigated for their potential applications. For instance, Horishny et al. (2020) studied the synthesis and antitumor properties of certain derivatives, highlighting their promise as new anticancer agents (Horishny et al., 2020).
Materials Science and Engineering
In materials science and engineering, such compounds have been examined for their role in creating novel polymers with specific properties. Bütün et al. (2001, 2003) investigated the selective quaternization and betainization of derivatives in tertiary amine methacrylate diblock copolymers, leading to novel materials with unique properties, such as reversible pH-, salt-, and temperature-induced micellization (Bütün et al., 2001), (Bütün et al., 2003).
Solar Energy Applications
Wu et al. (2009) demonstrated the use of derivatives in improving the photoelectric conversion efficiency of dye-sensitized solar cells, indicating the potential of these compounds in renewable energy technologies (Wu et al., 2009).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-22(2)8-7-21-20(27)19(26)16-13-24(17-6-4-3-5-15(16)17)14-18(25)23-9-11-28-12-10-23/h3-6,13H,7-12,14H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTREQQVBWKOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)
![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)
![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)
![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3013298.png)


![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)